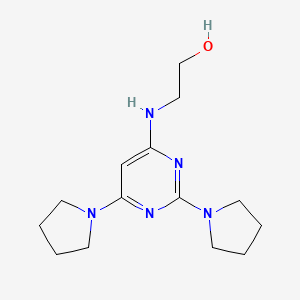
2-((2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethanol is a chemical compound with the molecular formula C₁₄H₂₃N₅O It is characterized by the presence of a pyrimidine ring substituted with pyrrolidinyl groups and an ethanolamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethanol typically involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by further modifications. One common method involves the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with heteroaromatic C-nucleophiles in the presence of trifluoroacetic acid . The structures of the obtained products are confirmed by methods such as IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
2-((2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The pyrimidine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
2-((2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethanol has several scientific research applications:
Medicinal Chemistry: Derivatives of this compound act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor. They can inhibit a wide range of enzymes, including phosphodiesterase type 5 and isocitrate dehydrogenase 1.
Biology: The compound exhibits antioxidative and antibacterial properties.
Industry: It is used in the synthesis of biologically active compounds and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-((2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethanol involves its interaction with specific molecular targets. For instance, it acts as an antagonist of the vanilloid receptor 1 and a modulator of the insulin-like growth factor 1 receptor . These interactions inhibit enzyme activity and affect various cellular pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrrolidine derivatives containing a pyrimidine ring, such as:
- 2-(pyrrolidin-1-yl)pyrimidine
- 2-(2-arylpyrrolidin-1-yl)pyrimidine
Uniqueness
What sets 2-((2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethanol apart is its specific substitution pattern and the presence of the ethanolamine moiety
Propiedades
Número CAS |
157014-18-1 |
|---|---|
Fórmula molecular |
C14H23N5O |
Peso molecular |
277.37 g/mol |
Nombre IUPAC |
2-[(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)amino]ethanol |
InChI |
InChI=1S/C14H23N5O/c20-10-5-15-12-11-13(18-6-1-2-7-18)17-14(16-12)19-8-3-4-9-19/h11,20H,1-10H2,(H,15,16,17) |
Clave InChI |
WLJMHEGOFBHPHD-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=NC(=NC(=C2)NCCO)N3CCCC3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




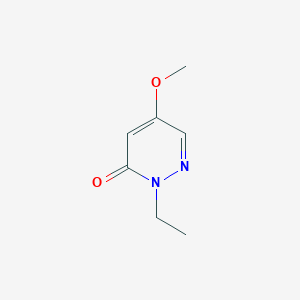
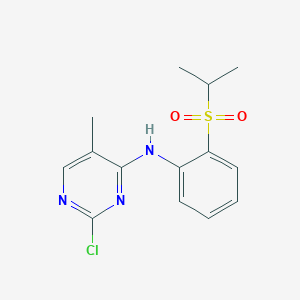

![2-cyclopropyl-7-hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B8726101.png)

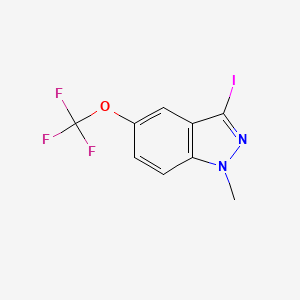
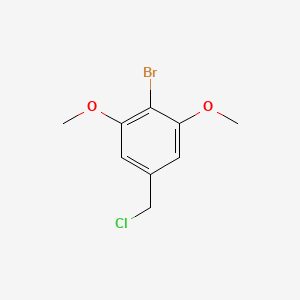
![2-Methyl-6-[(pyrrolidin-1-yl)methyl]pyridine](/img/structure/B8726123.png)
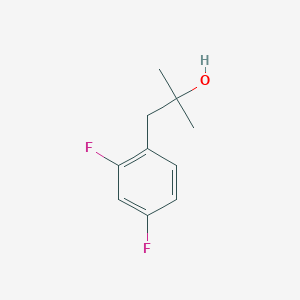
![2-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-butyn-2-ol](/img/structure/B8726135.png)
